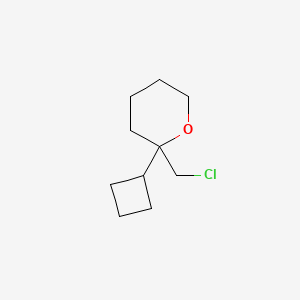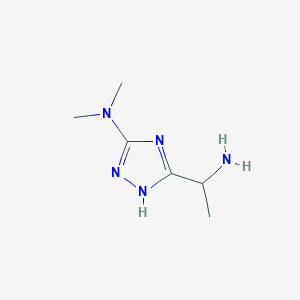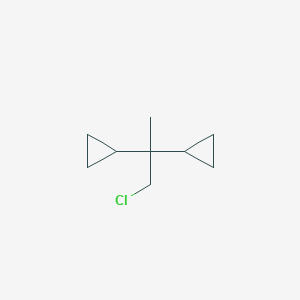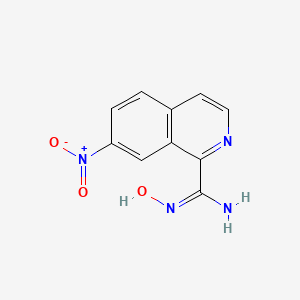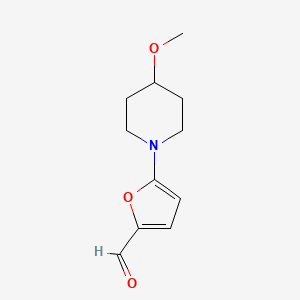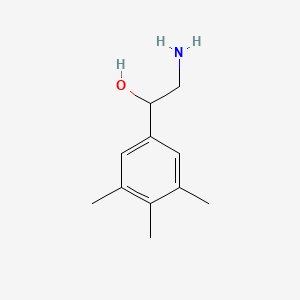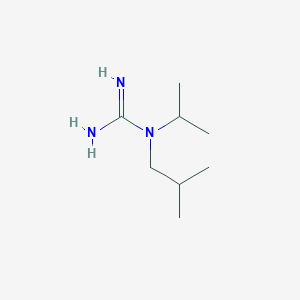
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine typically involves the reaction of an appropriate amine with a guanidine derivative. One possible synthetic route could be:
Starting Materials: 2-Methylpropylamine and propan-2-ylamine.
Reaction: These amines can be reacted with a guanidine precursor such as cyanamide or a guanidine salt under basic conditions.
Conditions: The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
For industrial production, the process would need to be scaled up, ensuring that the reaction conditions are optimized for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other guanidines.
Propriétés
Formule moléculaire |
C8H19N3 |
|---|---|
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-1-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-6(2)5-11(7(3)4)8(9)10/h6-7H,5H2,1-4H3,(H3,9,10) |
Clé InChI |
ODQTVQAAQPOSCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C(C)C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


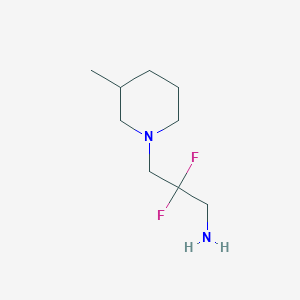
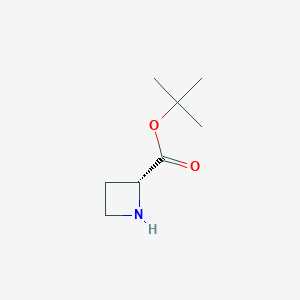

amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
